molecular formula C14H12INO B240868 N-(4-iodophenyl)-2-methylbenzamide

N-(4-iodophenyl)-2-methylbenzamide

Cat. No.: B240868
M. Wt: 337.15 g/mol
InChI Key: RCCBSKAMLPQZNF-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-2-methylbenzamide is a benzamide derivative featuring a 4-iodophenyl group attached to the amide nitrogen and a methyl substituent at the ortho position of the benzoyl ring. Benzamides are widely studied for their roles in metal-catalyzed C-H functionalization, supramolecular chemistry, and as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

N-(4-iodophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12INO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)

InChI Key

RCCBSKAMLPQZNF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their functional groups:

Compound Name Substituents Key Structural Differences Potential Applications References
N-(4-Iodophenyl)-2-methylbenzamide 4-iodophenyl, 2-methyl Iodo substituent at para position Catalysis, supramolecular polymers -
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone, 2-methyl Anthraquinone core with keto groups C-H functionalization (bidentate directing group)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-bromo, nitro, methoxy Electron-withdrawing (NO₂) and donating (OCH₃) groups Structural studies
3,4,5-Tris(dodecyloxy)-N-(4-iodophenyl)benzamide 4-iodo, tris-dodecyloxy Long alkoxy chains enhancing solubility Supramolecular polymerization
  • Iodine vs. Bromine/Nitro Groups : The 4-iodo substituent in the target compound may enhance halogen bonding interactions compared to bromine (in 4-bromo analogs) or nitro groups (electron-withdrawing effects in nitrophenyl derivatives) .
  • Methyl vs.

Spectroscopic Characterization

All benzamide analogs were characterized using:

  • 1H/13C-NMR : To confirm substituent positions and amide bond formation.
  • IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • GC-MS : For molecular weight validation .

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